

Application Note: MFI MRI Assessment in Losmapimod Clinical Trials for FSHD

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Compound Focus: Losmapimod

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1.0 Abstract This application note summarizes the methodology and results of Muscle Fat Infiltration (MFI) assessment via magnetic resonance imaging (MRI) in clinical trials of **losmapimod** for Facioscapulohumeral Muscular Dystrophy (FSHD). Although **losmapimod**, a selective p38 α / β mitogen-activated protein kinase (MAPK) inhibitor, demonstrated target engagement, its Phase 3 REACH trial did not meet its primary or secondary endpoints, including the MFI outcome [1]. The note details the experimental protocols and provides insights for future trial design in genetically defined rare diseases.

2.0 Introduction: Drug Mechanism & Trial Context Facioscapulohumeral muscular dystrophy (FSHD) is a progressive genetic myopathy caused by the aberrant expression of the DUX4 transcription factor in skeletal muscle [2] [3]. **Losmapimod** was investigated as a potential therapeutic agent based on its role as a selective inhibitor of p38 α / β MAPK, which was identified as a key regulator of DUX4 expression [1] [3]. The goal of treatment was to inhibit p38 MAPK, thereby reducing DUX4 expression and potentially slowing the disease pathology, which is characterized by the replacement of muscle tissue with fat (MFI), leading to progressive weakness [4].

The drug's development program progressed from a Phase 2b trial (ReDUX4) to a Phase 3 trial (REACH). While the Phase 2b trial suggested potential benefits in structural and functional outcomes [2] [5], the subsequent Phase 3 trial failed to confirm these effects.

3.0 Quantitative Efficacy Outcomes The following tables summarize the key efficacy data for MFI and other related endpoints from the **losmapimod** clinical trials.

3.1 Phase 3 REACH Trial (48-Week Results) The Phase 3 REACH trial was a 48-week, multicenter, randomized, double-blind, placebo-controlled study involving 260 FSHD patients [1].

Table 1: Primary and Secondary Efficacy Endpoints from the Phase 3 REACH Trial [1]

| Endpoint | Losmapimod Group (Change from Baseline) | Placebo Group (Change from Baseline) | P-value |
|--|---|--------------------------------------|---------|
| Primary: Reachable Workspace (RSA) | +0.013 (± 0.007) | +0.010 (± 0.007) | 0.75 |
| Secondary: Muscle Fat Infiltration (MFI) | +0.42% | +0.576% | 0.16 |
| Secondary: Shoulder Abductor Strength | +9.63% | +2.24% | 0.51 |

3.2 Phase 2b ReDUX4 Trial (48-Week Results) The Phase 2b trial (ReDUX4) was a 48-week, randomized, double-blind, placebo-controlled study involving 80 participants with FSHD type 1 [2] [3].

Table 2: Key Outcomes from the Phase 2b ReDUX4 Trial [2] [5]

| Endpoint | Losmapimod Group | Placebo Group | Difference (95% CI) | P-value |
|---|--------------------------|--------------------------|-------------------------------|---------|
| Primary: DUX4-driven gene expression | 0.83 (SE 0.61) | 0.40 (SE 0.65) | 0.43 (SE 0.56; -1.04 to 1.89) | 0.56 |
| Secondary: Muscle Fat Infiltration (MFI) | 0.03% | 0.52% | -0.49% (-0.86 to -0.12) | 0.01 |
| Secondary: Patient Global Impression of Change (PGIC) | Data not fully specified | Data not fully specified | -0.58 (Likert scale) | 0.02 |

4.0 Detailed Experimental Protocols

4.1 MRI Acquisition and MFI Analysis Protocol The methodology for MFI assessment in the REACH trial was informed by the earlier Phase 2b study and utilized quantitative MRI techniques [2] [3].

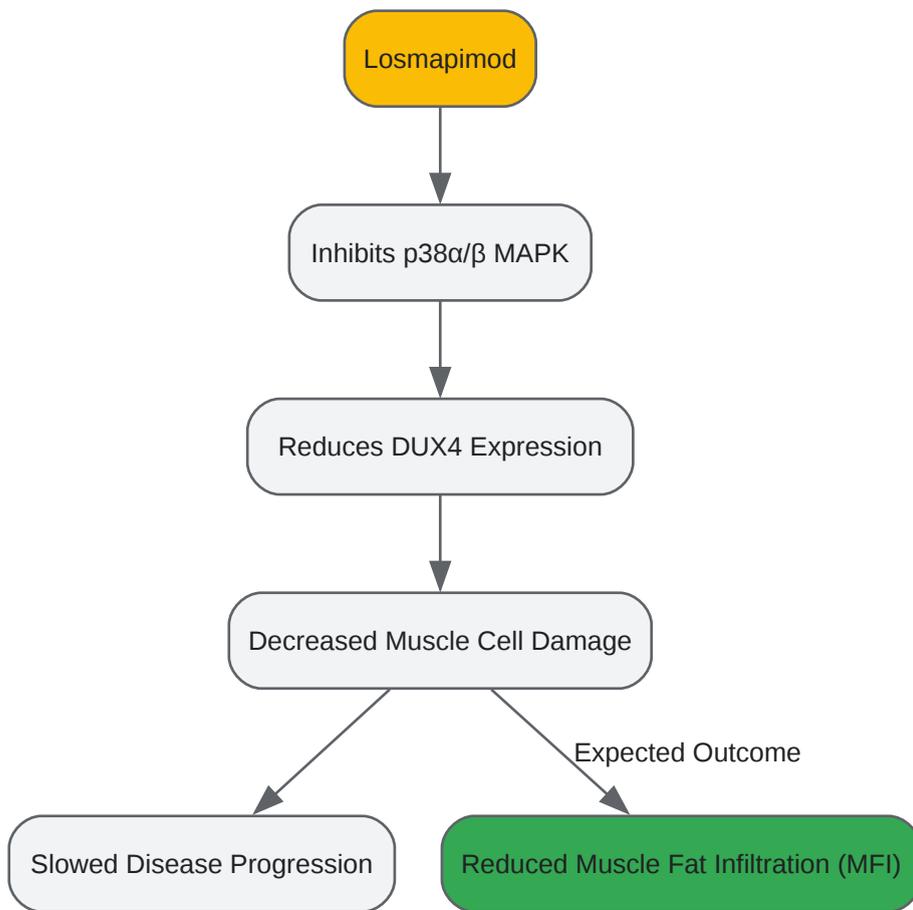
- **Trial Design:** The Phase 3 REACH trial was a multi-center, randomized, double-blind, placebo-controlled study. A total of 260 participants aged 18-65 with genetically confirmed FSHD were randomized 1:1 to receive either oral **losmapimod** (15 mg twice daily) or a matching placebo for 48 weeks [1] [4].
- **MRI Biomarker:** Muscle Fat Infiltration (MFI) was a key secondary endpoint, measured as the fat fraction within viable muscle tissue (voxels with <50% fat) [6].
- **Image Analysis Workflow:**
 - **Acquisition:** A standardized MRI imaging protocol was implemented across all trial sites. Staff were trained to ensure consistent image acquisition [6].
 - **Calibration:** Automatic calibration using **fat-referenced MRI** was performed to convert images into quantitative fat concentration maps [6].
 - **Segmentation:** Automatic segmentation of relevant muscle groups was conducted using a multi-atlas approach.
 - **Quality Control:** Dual-operator manual quality control was performed on image quality and segmentations.
 - **Calculation:** The system automatically calculated MFI and other parameters like Lean Muscle Volume (LMV) for the analyzed muscles [6].

4.2 Other Assessed Endpoints

- **Reachable Workspace (RWS):** The primary endpoint, RWS, is a functional measure of upper limb mobility that uses sensors to quantify the relative surface area (RSA) a person can reach with their arms [1] [4].
- **Muscle Strength:** Shoulder abductor strength was measured quantitatively using hand-held dynamometry [1].
- **Patient-Reported Outcomes (PROs):** These included the Patient Global Impression of Change (PGIC) and the Neuro-QoL Upper Extremity questionnaire to capture the patient's perspective on their condition [1].

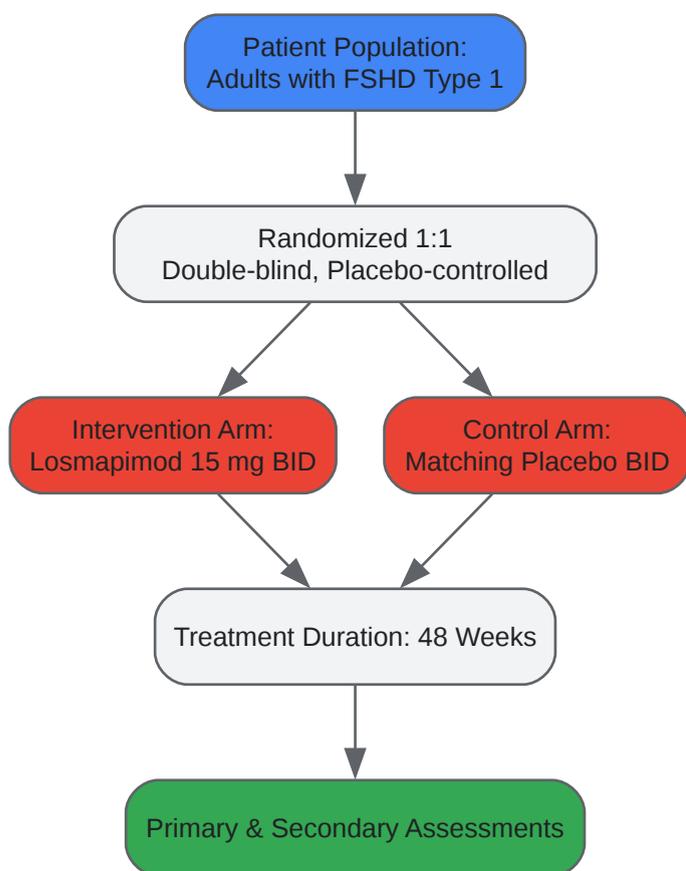
Experimental Pathway and Workflow

The logical flow of the therapeutic hypothesis and the subsequent experimental assessment in the **losmapimod** trials is summarized in the following diagrams.



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*Diagram 1: Proposed Therapeutic Pathway of **Losmapimod** in FSHD. This illustrates the hypothesized mechanism by which **losmapimod** was expected to reduce MFI and slow disease progression in FSHD patients.*



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Diagram 2: REACH Trial Design Workflow. This outlines the high-level structure of the Phase 3 clinical trial, from patient recruitment to final assessment.

5.0 Discussion & Conclusion The assessment of MFI via quantitative MRI served as a critical biomarker in the **losmapimod** clinical program. Despite a signal of potential efficacy in the Phase 2b trial, where **losmapimod** showed a statistically significant reduction in MFI progression compared to placebo [2] [5], this effect was not replicated in the larger Phase 3 REACH trial [1]. The overall trial failed to meet its endpoints, leading to the suspension of **losmapimod**'s development for FSHD [1].

Key challenges and learnings from this program include:

- **Placebo Group Stability:** An unexpected finding in the Phase 3 trial was the lack of functional decline in the placebo group over 48 weeks, which contrasted with observations from the earlier Phase 2b study and other FSHD research [1] [4]. This stability made it difficult to demonstrate a treatment effect.

- **Outcome Measure Sensitivity:** The results highlight the challenge of selecting endpoints, like RWS and MFI, that are sensitive enough to detect treatment effects within a one-year trial in a slowly progressing and heterogeneous disease like FSHD [4].
- **Data Legacy:** The comprehensive dataset, including MRI and biospecimens, has been transferred to the FSHD Society to inform future research and therapeutic development [4].

In conclusion, while **losmapimod** did not prove effective for FSHD, the rigorous methodology for MFI assessment provides a valuable template and the outcomes offer critical lessons for designing future clinical trials in neuromuscular disorders.

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